molecular formula C21H20Cl2N6O3 B1679336 Rilmazafone CAS No. 99593-25-6

Rilmazafone

Cat. No.: B1679336
CAS No.: 99593-25-6
M. Wt: 475.3 g/mol
InChI Key: KYHFRCPLIGODFH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Rilmazafone is a prodrug that is metabolized in the human body into several benzodiazepine metabolites . These metabolites are the active compounds that interact with the body’s benzodiazepine receptors .

Mode of Action

Once inside the body, it is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam . This metabolite then interacts with the benzodiazepine receptors in the body, leading to sedative and hypnotic effects .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the metabolism of the prodrug into its active benzodiazepine metabolites. This process involves a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam . The metabolites produced include rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam .

Pharmacokinetics

This compound is a water-soluble prodrug , which aids in its absorption in the body. After oral administration, it is metabolized in the body to form its active metabolites . The elimination half-life of this compound is approximately 10.5 hours , and it is excreted in the urine .

Result of Action

The active metabolites of this compound interact with the benzodiazepine receptors in the body, leading to sedative and hypnotic effects . This results in the reduction of anxiety, induction of sleep, and muscle relaxation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the metabolism and action of this compound. In certain cases, the intake of this compound was found to be the cause of death, with additional toxicological findings including medications such as haloperidol, alimemazine, fluoxetine, olanzapine, and acetaminophen . Therefore, the environment in which this compound is used, including the presence of other substances, can significantly influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Rilmazafone metabolizes into active compounds by a ring closure, resulting in a triazolo benzodiazepine structure similar to alprazolam . This process involves the interaction with various enzymes and proteins, including aminopeptidase enzymes in the small intestine .

Cellular Effects

This compound itself has no effects on benzodiazepine receptors nor does it produce any psychoactive effects prior to metabolism . Once metabolized, the active benzodiazepine metabolites can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

This compound is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam . This process involves binding interactions with these enzymes, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound and its metabolites have been studied over time in laboratory settings . These studies have provided information on the product’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways that result in the formation of several active compounds . This process involves a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam .

Subcellular Localization

Given that it is metabolized by enzymes in the small intestine, it is likely that it is localized to this region prior to metabolism .

Preparation Methods

The synthesis of rilmazafone involves several steps, starting with the preparation of the core triazole structure. The synthetic route typically includes the following steps:

    Formation of the triazole ring: This involves the reaction of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of the benzophenone moiety: This step involves the attachment of the benzophenone group to the triazole ring.

    Final modifications:

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Rilmazafone undergoes several chemical reactions, primarily during its metabolism in the human body:

Common reagents and conditions used in these reactions include aminopeptidase enzymes and physiological conditions within the human body. The major products formed from these reactions are active benzodiazepine metabolites such as rilmazolam .

Properties

IUPAC Name

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N6O3/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23/h3-9H,10-11,24H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHFRCPLIGODFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85815-37-8 (hydrochloride)
Record name Rilmazafone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10244150
Record name Rilmazafone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99593-25-6
Record name 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99593-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilmazafone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmazafone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILMAZAFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU3H37T766
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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